L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride
Description
Compound Overview and Structural Classification
L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride (CAS: 1346617-05-7) is a deuterated derivative of the non-proteinogenic amino acid L-2-aminobutyric acid. Its molecular formula is $$ \text{C}5\text{H}{12}\text{ClNO}_2 $$, with a molecular weight of 158.64 g/mol. The compound features a methyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group, enhancing its stability for analytical applications.
Structurally, it belongs to the class of L-α-amino acids, characterized by the (2S)-configuration at the α-carbon. The deuterium atoms are positioned at the C3 and C4 positions of the butanoic acid backbone, replacing five hydrogen atoms (3,3,4,4,4-pentadeutero). This selective deuteration distinguishes it from non-labeled analogs and enables precise isotopic tracking in experimental settings.
Key structural attributes include:
| Property | Description |
|---|---|
| IUPAC Name | methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate hydrochloride |
| Stereochemistry | L-configuration at α-carbon |
| Functional Groups | Methyl ester, protonated amine (as HCl salt) |
| Isotopic Composition | Five deuterium atoms at C3 and C4 positions |
Historical Development of Deuterated Amino Acid Derivatives
The synthesis of deuterated amino acids emerged in the 1960s–1970s with early work on isotopic labeling for nuclear magnetic resonance (NMR) studies. Initial methods relied on chemical exchange reactions using deuterium oxide ($$ \text{D}_2\text{O} $$) or deuterated precursors, but these often lacked site selectivity. For example, Matthews et al. (1977) demonstrated deuteration of histidine, tyrosine, and tryptophan via chemical exchange, though with limited regiocontrol.
Advances in enzymatic deuteration, such as the dual-protein catalysis system (DsaD/DsaE), enabled site-selective labeling at Cα and Cβ positions without requiring de novo synthesis. Concurrently, bioinspired strategies like calcium-mediated reductive deutero-amination (2025) expanded access to N-α-deuterated analogs. These developments addressed longstanding challenges in achieving high deuteration efficiency (>99%) while preserving stereochemical integrity.
Significance in Analytical Chemistry Research
This compound serves critical roles in mass spectrometry (MS) and NMR-based metabolomics:
- Internal Standard for MS : Its deuterated structure minimizes signal overlap with endogenous metabolites, enabling precise quantification of 2-aminobutyric acid in biological matrices.
- NMR Signal Simplification : Deuteration at C3/C4 attenuates proton splitting patterns, enhancing resolution for structural elucidation.
- Isotopic Tracing : The compound tracks metabolic flux in studies of glutathione synthesis and methionine metabolism, where 2-aminobutyric acid intermediates occur.
Recent applications include its use in protein deuteration strategies to circumvent proton back-exchange in solid-state NMR, improving spectral resolution for microcrystalline proteins.
Position within Isotopically Labeled Standard Compounds
This compound occupies a niche among isotopically labeled amino acid standards, which are categorized as follows:
| Class | Examples | Key Applications |
|---|---|---|
| Deuterated Amino Acids | L-Phenylalanine-d5, L-Tyrosine-d4 | Protein NMR, metabolic tracing |
| ¹³C/¹⁵N-Labeled | L-Leucine-¹³C6, L-Lysine-¹⁵N2 | Proteomics, flux analysis |
| Hybrid Labels | L-Methionine-d3, L-Ornithine-d2 | Drug metabolism studies |
This compound is uniquely suited for investigating pathways involving branched-chain amino acid analogs due to its selective deuteration pattern. Commercial availability through suppliers like Lumiprobe and GlpBio underscores its utility in high-throughput metabolomics.
Properties
IUPAC Name |
methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-DJSUJWQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride typically involves the deuteration of L-2-Aminobutyric Acid followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a stable isotopic labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Structural and Isotopic Variants
The table below compares L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride with key structural analogs:
Notes:
- Isotopic Differences: The -d5 labeling in this compound distinguishes it from non-deuterated variants, enabling precise tracking in metabolic assays .
- Positional Isomerism: 4-Aminobutyric acid derivatives (e.g., 13031-60-2) exhibit distinct biological roles, such as GABA receptor modulation, unlike the C2-substituted analogs .
- Chiral Specificity: D-isomers (e.g., D-2-Aminobutyric-d6 Acid) are critical for studying enzyme stereoselectivity but lack the ester functionality essential for prodrug applications .
Crystallographic and Analytical Considerations
- Crystallography: The hydrochloride salt form enhances crystallinity, aiding in X-ray diffraction studies. SHELX programs are commonly employed for refining such structures, though challenges arise in enantiomorph-polarity estimation for non-deuterated analogs .
- Purity and Availability: this compound is listed as discontinued by CymitQuimica, whereas non-deuterated versions remain accessible via suppliers like Kanto Reagents and Gil Biochemicals .
Biological Activity
L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a deuterated derivative of L-2-Aminobutyric Acid, which has garnered attention in various fields, particularly in biochemical research and pharmacokinetics. This compound serves as a valuable tracer in metabolic studies, allowing scientists to investigate complex biochemical pathways and interactions.
Chemical Structure and Properties
- Molecular Formula : CHDNO•HCl
- Molecular Weight : 158.64 g/mol
- CAS Number : 56545-22-3
The presence of deuterium enhances the stability and tracking capabilities of the compound in biological systems, making it particularly useful for metabolic studies.
This compound functions primarily as a stable isotopic label in metabolic pathways. The incorporation of deuterium allows researchers to trace the compound's movement and transformation within biological systems, aiding in the understanding of molecular targets and biochemical processes. This mechanism is crucial for elucidating drug metabolism and pharmacokinetics.
Applications in Scientific Research
The compound has several applications across different scientific domains:
- Metabolic Studies : Used to trace biochemical pathways, enhancing the understanding of metabolism.
- Pharmacokinetics : Assists in studying drug metabolism and distribution.
- Chemical Synthesis : Serves as a precursor for synthesizing other deuterated compounds.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity due to its structural similarity to neurotransmitters. It has been employed in various studies focusing on enzyme kinetics and metabolic processes.
| Study Type | Findings |
|---|---|
| Enzyme Kinetics | Demonstrated ability to serve as a substrate in enzymatic reactions, providing insights into enzyme behavior. |
| Metabolic Pathways | Traced movement through pathways involving amino acid metabolism, highlighting its role in neurotransmitter synthesis. |
In Vivo Studies
In vivo studies have shown that this compound can influence physiological responses due to its involvement in neurotransmitter systems.
-
Neurotransmitter Interaction :
- The compound's similarity to GABA (gamma-aminobutyric acid) suggests potential interactions with GABAergic systems, which could have implications for anxiety and seizure disorders.
-
Pain Models :
- Studies utilizing animal models have explored the analgesic properties of compounds structurally related to this compound, indicating potential applications in pain management.
Case Studies
-
Metabolic Tracing :
- A study utilized this compound to trace metabolic pathways involving amino acids, demonstrating its utility in understanding substrate interactions within cellular environments.
-
Pharmacokinetic Analysis :
- Research focused on the pharmacokinetics of drugs labeled with deuterium showed enhanced tracking capabilities, leading to more accurate assessments of drug behavior within biological systems.
Comparison with Similar Compounds
This compound is unique due to its deuterium labeling, which provides enhanced stability compared to non-deuterated analogs.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-2-Aminobutyric Acid | CHNO | Non-deuterated; widely studied for neurotransmitter activity |
| β-Aminoisobutyric Acid | CHNO | Structural isomer; involved in different metabolic pathways |
| L-2-Aminobutyric Acid-d5 | CHDNO | Deuterated form; used in similar research applications with different functional groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride, and how do researchers optimize deuterium incorporation?
- The compound is synthesized via multistep routes starting from L-threonine or deuterated precursors. For example, L-threonine undergoes enzymatic conversion to L-2-aminobutyric acid, followed by esterification with deuterated methanol (CD3OD) and HCl to form the methyl ester hydrochloride. Deuterium labeling efficiency is monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with optimization via reaction time, temperature, and catalyst selection .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this deuterated compound?
- High-resolution MS confirms molecular weight and deuterium incorporation, while ¹H/¹³C NMR identifies isotopic shifts and stereochemical configuration. High-performance liquid chromatography (HPLC) with UV/vis or charged aerosol detection assesses purity (>98% typical for research-grade material). X-ray crystallography (using SHELX software for refinement) resolves crystal structures when single crystals are obtainable .
Q. What are the recommended storage and handling protocols to ensure stability?
- Store in airtight, light-protected containers at room temperature (20–25°C) under inert gas (e.g., argon). Use PPE (nitrile gloves, EN166-certified goggles) to prevent hydrolysis or decomposition. Stability in solution varies by solvent; for example, aqueous solutions degrade faster than dimethyl sulfoxide (DMSO) stocks, requiring periodic HPLC validation .
Advanced Research Questions
Q. How do deuterium isotope effects influence the compound’s pharmacokinetic or metabolic profiling in in vitro studies?
- Deuteration at the methyl ester position reduces metabolic clearance rates by stabilizing C-D bonds against enzymatic hydrolysis. Researchers compare pharmacokinetic parameters (e.g., half-life, AUC) between deuterated and non-deuterated analogs using LC-MS/MS. Isotope effects are quantified via kinetic isotope effect (KIE) studies in enzyme assays .
Q. What experimental strategies resolve contradictions in reported deuterium labeling efficiency across synthetic batches?
- Batch inconsistencies often arise from incomplete deuteration during esterification. Researchers employ orthogonal validation: (1) ²H NMR quantifies deuterium at specific positions, (2) MS/MS fragmentation patterns localize deuterium distribution, and (3) kinetic modeling optimizes reaction conditions (e.g., excess CD3OD, acid catalysis) .
Q. How is this compound applied in structural studies of ionotropic glutamate receptors (iGluRs)?
- As a deuterated analog of endogenous ligands, it enables neutron crystallography to map hydrogen/deuterium exchange in receptor binding pockets. Researchers use cryo-cooled crystals and SHELXL refinement to resolve deuterium positions, providing insights into protonation states and binding dynamics .
Q. What methodologies ensure stability and activity in long-term biological assays?
- Pre-formulate the compound in lyophilized form or stable solvents (e.g., deuterated DMSO). Activity is validated via dose-response curves in receptor-binding assays (e.g., competitive inhibition with radiolabeled ligands). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under standard conditions .
Methodological Considerations
Q. How do researchers design controls to account for deuterium-related artifacts in metabolic tracing experiments?
- Include non-deuterated analogs as internal standards in LC-MS workflows. Use stable isotope-resolved metabolomics (SIRM) to differentiate endogenous metabolites from deuterated tracer byproducts. Validate with negative controls (e.g., deuterium-free media) .
Q. What computational tools complement experimental data for this compound’s conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
